DL-4-Hydroxy-3-methoxymandelic-2-D1 acid

Isotopic Purity Mass Spectrometry Internal Standard

DL-4-Hydroxy-3-methoxymandelic-2-D1 acid (CAS 53587-34-1), also known as Vanillylmandelic acid-d1 (VMA-d1), is a stable isotope-labeled analog of the endogenous catecholamine metabolite VMA. It is synthesized with a single deuterium atom substitution at the alpha-carbon position of the mandelic acid moiety, resulting in a molecular weight of 199.18 g/mol, a +1 Da mass shift relative to the unlabeled form (MW 198.17).

Molecular Formula C9H10O5
Molecular Weight 199.18 g/mol
Cat. No. B12421847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-4-Hydroxy-3-methoxymandelic-2-D1 acid
Molecular FormulaC9H10O5
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C(=O)O)O)O
InChIInChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i8D
InChIKeyCGQCWMIAEPEHNQ-BNEYPBHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-4-Hydroxy-3-methoxymandelic-2-D1 Acid for Procurement: A High-Purity Deuterated Catecholamine Metabolite Internal Standard


DL-4-Hydroxy-3-methoxymandelic-2-D1 acid (CAS 53587-34-1), also known as Vanillylmandelic acid-d1 (VMA-d1), is a stable isotope-labeled analog of the endogenous catecholamine metabolite VMA . It is synthesized with a single deuterium atom substitution at the alpha-carbon position of the mandelic acid moiety, resulting in a molecular weight of 199.18 g/mol, a +1 Da mass shift relative to the unlabeled form (MW 198.17) . This compound is primarily procured as a high-purity analytical internal standard (typically ≥98% chemical purity, ≥93 atom% D) for quantitative mass spectrometry assays in clinical diagnostics and biochemical research [1].

Why Unlabeled VMA or Other Analogs Cannot Replace DL-4-Hydroxy-3-methoxymandelic-2-D1 Acid for Accurate Quantification


Substituting a non-deuterated VMA standard or an analog with a different labeling pattern (e.g., VMA-d3) for DL-4-Hydroxy-3-methoxymandelic-2-D1 acid is analytically unsound. Using an unlabeled internal standard introduces a known quantity of the target analyte, compromising assay accuracy [1]. Conversely, a deuterated analog with a larger mass shift, such as VMA-d3, may exhibit differential matrix effects or altered chromatographic behavior due to stronger deuterium isotope effects, preventing it from perfectly co-eluting with and correcting for the native analyte in complex biological samples [2]. The specific mono-deuteration of VMA-d1 is designed to provide the necessary mass discrimination for MS detection while minimizing these confounding physical-chemical deviations, thereby ensuring the most reliable and traceable quantification results.

Quantitative Performance Evidence: Why DL-4-Hydroxy-3-methoxymandelic-2-D1 Acid is the Preferred Internal Standard


Superior Isotopic Purity for Reduced Background Interference Compared to Unlabeled VMA

The isotopic purity of commercially available DL-4-Hydroxy-3-methoxymandelic-2-D1 acid is specified as 93 atom% D [1]. This high enrichment ensures that the M+1 signal from the internal standard does not significantly contribute to the background of the unlabeled VMA signal (M), which is critical for achieving low limits of quantification. In contrast, using unlabeled VMA as an internal standard would directly increase the measured analyte concentration, invalidating the assay [2].

Isotopic Purity Mass Spectrometry Internal Standard

LC-MS/MS Assay Performance Metrics: Intra- and Inter-Day Precision Using Deuterated VMA Internal Standard

In a validated LC-MS/MS method for urinary VMA used for neuroblastoma diagnosis, employing a deuterated VMA internal standard yielded intra-day coefficients of variation (CVs) of 5% (low QC) and 6% (high QC), and inter-day CVs of 2% and 7%, respectively [1]. This level of precision is enabled by the internal standard's ability to correct for sample-to-sample variation in extraction efficiency and ionization.

LC-MS/MS Precision Method Validation Neuroblastoma

Mitigation of Matrix Effects and High Recovery in Urine Matrix

In a validated UHPLC-MS/MS method for urinary VMA that utilized a deuterated VMA internal standard, the matrix effect was negligible, with recoveries >90% across the assay range [1]. This confirms that the deuterated internal standard effectively compensates for ion suppression or enhancement caused by the complex urine matrix, a capability that cannot be matched by a non-isotopic internal standard or external calibration.

Matrix Effect Recovery Method Robustness

Minimized Deuterium Isotope Effect on Chromatographic Retention

Deuterated molecules can exhibit slightly different chromatographic retention times compared to their protium analogs, a phenomenon known as the deuterium isotope effect. This effect can be more pronounced with increasing numbers of deuterium atoms [1]. As a mono-deuterated compound, VMA-d1 exhibits a minimal isotope effect, ensuring near-perfect co-elution with the native VMA analyte under standard reverse-phase LC conditions [2]. In contrast, a poly-deuterated analog like VMA-d3 may have a larger retention time shift, potentially leading to differential matrix effects and compromised quantitation accuracy if the internal standard and analyte experience different degrees of ion suppression.

Chromatography Isotope Effect Co-elution

Key Application Scenarios for Procuring DL-4-Hydroxy-3-methoxymandelic-2-D1 Acid


Clinical Diagnostic LC-MS/MS Assays for Neuroendocrine Tumors

Procurement of DL-4-Hydroxy-3-methoxymandelic-2-D1 acid is essential for clinical laboratories developing or performing LC-MS/MS assays for urinary VMA. It serves as the deuterated internal standard required to achieve the intra- and inter-day precision (CV <10%) and high accuracy necessary for diagnosing and monitoring neuroblastoma and pheochromocytoma, as validated in recent diagnostic studies [1].

High-Throughput Catecholamine Metabolite Screening in Population Studies

In high-throughput screening environments, the use of a deuterated internal standard like VMA-d1 is critical for the 'dilute-and-shoot' LC-MS/MS methods, which enable rapid sample processing (e.g., 8-minute runs) and avoid the costs of dedicated kits. The internal standard ensures robust, matrix-independent quantification (recoveries >90%) across thousands of urine samples, allowing the method to maintain excellent linearity (r²>0.999) and low carryover (<1%) [2].

Biochemical and Pharmacokinetic Research Requiring Precise Metabolite Quantitation

For research laboratories studying catecholamine turnover, metabolic flux, or the pharmacokinetics of related drugs, VMA-d1 is the required internal standard for isotope dilution mass spectrometry. Its high isotopic purity (≥93 atom% D) ensures accurate background subtraction and reliable calculation of production and clearance rates in complex biological matrices like plasma, urine, and tissue extracts [3].

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